8-羟基洛沙平-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

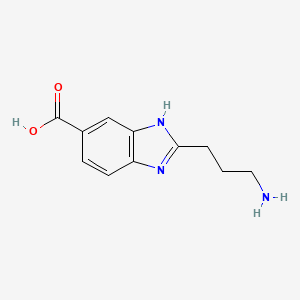

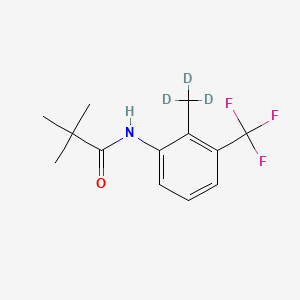

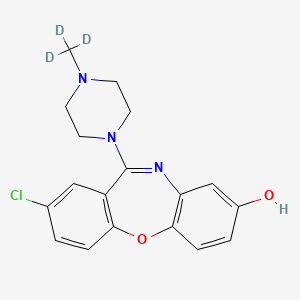

8-Hydroxy Loxapine-d3, also known as 2-Chloro-11-[4-(methyl-d3)-1-piperazinyl]dibenz[b,f][1,4]oxazepin-8-ol, is the labeled inactive metabolite of Loxapine . It has a molecular weight of 346.83 and a molecular formula of C18H15D3ClN3O2 .

Molecular Structure Analysis

The molecular structure of 8-Hydroxy Loxapine-d3 is represented by the formula C18H15D3ClN3O2 . Unfortunately, the detailed structural analysis is not available from the search results.科学研究应用

洛沙平在精神病学中的治疗应用

洛沙平是一种属于二苯并恶二氮卓类的一代抗精神病药,它已经有了新的剂型,包括用于治疗精神疾病中急性激动的吸入粉末。这篇叙述性和临床综述评估了吸入洛沙平的有效性和耐受性,强调了其在控制精神分裂症和双相情感障碍患者激动方面的有效性。该药需要患者配合,且存在支气管痉挛的风险,这些都是其应用中需要注意的因素。与口服和肌内注射药物相比,更高的成本也被提及为治疗选择的一个因素 (De Berardis 等,2017)。

洛沙平的非典型特性

洛沙平对血清素 (5-HT2) 和多巴胺 (D2) 受体的结合亲和力比表明非典型抗精神病药特性,可能对精神疾病中的阴性症状和难治状态有益。对临床证据的这篇综述支持进一步的受控研究,以探索洛沙平作为非典型抗精神病药剂,突出其独特的药理学特征,并表明其在超越传统应用的更广泛治疗背景中的潜力 (Glazer,1999)。

药代动力学和在神经系统疾病中的应用

这篇综述探索了几十年来洛沙平的药代动力学和临床经验,强调了其口服和肌内注射形式在快速控制急性精神病症状中的应用。不良反应和药物相互作用与其他神经阻滞剂相当,表明洛沙平在精神病治疗方案中已确立的地位,并表明其在神经系统疾病中应用的潜力 (DePaulo & Ayd,1982)。

作用机制

Target of Action

8-Hydroxy Loxapine-d3, a derivative of Loxapine, primarily targets dopamine and serotonin receptors . Loxapine is a dopamine antagonist and also a serotonin 5-HT2 blocker . By antagonizing these receptors, it can lead to marked cortical inhibition .

Mode of Action

It is believed that changes in the level of excitability of subcortical inhibitory areas have been observed in several animal species in association with such manifestations of tranquilization as calming effects and suppression of aggressive behavior .

Biochemical Pathways

Loxapine is metabolized in the liver to form various metabolites, including 8-Hydroxy Loxapine . The enzymes CYP3A4 and CYP2D6 are involved in its hydroxylation to 7-OH-loxapine . Loxapine also undergoes N-oxidation by flavonoid monoamine oxidases to form loxapine N-oxide and de-methylation by CYP3A4, CYP2C19, and CYP2C8 to form amoxapine . It’s important to note that 8-OH-loxapine has no pharmacological activity at the D2 receptor .

Pharmacokinetics

The pharmacokinetics of 8-Hydroxy Loxapine-d3 is similar to that of Loxapine. Loxapine is metabolized to amoxapine, as well as its 8-hydroxy metabolite (8-hydroxyloxapine) . At steady-state after taking loxapine by mouth, the relative amounts of loxapine and its metabolites in the blood is as follows: 8-hydroxyloxapine > 8-hydroxyamoxapine > loxapine .

Result of Action

The result of the action of 8-Hydroxy Loxapine-d3 is primarily tranquilization and suppression of aggression . This is achieved through its antagonistic action on dopamine and serotonin receptors, leading to marked cortical inhibition .

Action Environment

The action of 8-Hydroxy Loxapine-d3, like other drugs, can be influenced by various environmental factors. It’s important to note that the metabolism of Loxapine to 8-Hydroxy Loxapine-d3 occurs in the liver, and factors affecting liver function could potentially influence the action of this compound .

安全和危害

属性

IUPAC Name |

8-chloro-6-[4-(trideuteriomethyl)piperazin-1-yl]benzo[b][1,4]benzoxazepin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRIWXLPIYFGI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675939 |

Source

|

| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Hydroxy Loxapine-d3 | |

CAS RN |

1189863-10-2 |

Source

|

| Record name | 2-Chloro-11-[4-(~2~H_3_)methylpiperazin-1-yl]dibenzo[b,f][1,4]oxazepin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)

![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)